Cas no 14500-83-5 (Phosphinous chloride(8CI,9CI))
Phosphinous chloride(8CI,9CI) structure
Product Name:Phosphinous chloride(8CI,9CI)
Numero CAS:14500-83-5
MF:C28H18N4Na2O6S4
MW:680.70526266098
CID:183653
PubChem ID:9961515
Update Time:2025-04-19
Phosphinous chloride(8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphinous chloride(8CI,9CI)
- CHLORAMINE YELLOW
- CHLORAMINE YELLOW,BIOLOGICAL STAIN
- CHLOROPHOSPHINE
- CHLOROPHOSPHINE,DYE
- DURAZOL YELLOW G
- ERIE FAST YELLOW WB
- CI 19555
- CI NO 19555
- CHLOROPHOSPHINE, DYE
- DURAZOL YELLOW G C.I. NO. 19555
- 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis(6-methyl-, disodium salt
- Disodium 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
- 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-, disodium salt
- DTXSID10905956
- W-110249
- EINECS 233-311-7
- Disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazole-7-sulphonate
- disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
- disodium 2,2/'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
- 14500-83-5
- 10114-47-3
- FT-0732187
- Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
- sodium (E)-2,2'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(6-methylbenzo[d]thiazole-7-sulfonate)
- Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
- 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt
- 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
-
- Inchi: 1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;
- Chiave InChI: GRUAQEWEHJNSDG-GLDAUVFXSA-L
- Sorrisi: S(C1C(C)=CC=C2C=1SC(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)C1=NC3=CC=C(C)C(=C3S1)S(=O)(=O)[O-])=N2)(=O)(=O)[O-].[Na+].[Na+]
Proprietà calcolate
- Massa esatta: 679.99000
- Massa monoisotopica: 679.99045756g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 44
- Conta legami ruotabili: 4
- Complessità: 1080
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 238Ų
Proprietà sperimentali
- PSA: 238.14000
- LogP: 9.24200
Phosphinous chloride(8CI,9CI) Letteratura correlata
-
Israel Agranat,Zvi Rappoport,Hannah Weiler-Feilchenfeld Trans. Faraday Soc. 1970 66 769
14500-83-5 (Phosphinous chloride(8CI,9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso